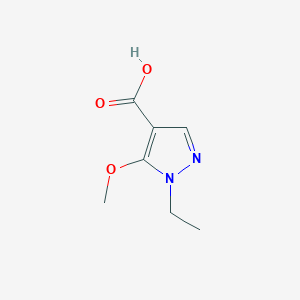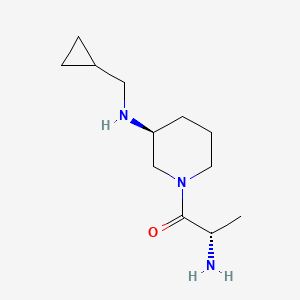
3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-thiol is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound consists of a pyrazole ring substituted with methyl groups at positions 3 and 5, a pyridin-2-yl group at position 1, and a thiol group at position 4. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-(pyridin-2-yl)hydrazine with acetylacetone in the presence of a suitable catalyst such as glacial acetic acid. The reaction proceeds through nucleophilic addition and dehydration steps to form the pyrazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can be reduced to modify the pyridine or pyrazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and pyrazole rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, or nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, reduced pyrazole derivatives, and various substituted pyrazole and pyridine compounds .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antifungal, and anticancer activities.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the compound’s ability to chelate metal ions can disrupt metalloprotein functions. These interactions can modulate various cellular processes, including signal transduction, gene expression, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine: Similar structure but lacks the thiol group.
2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine: Contains a thiazole ring instead of a thiol group.
4-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-methoxy-2-(pyridin-2-yl)pyrimidine: Contains a pyrimidine ring and a methoxy group.
Uniqueness
The presence of the thiol group in 3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-thiol distinguishes it from similar compounds, imparting unique reactivity and biological activity. The thiol group allows for the formation of disulfide bonds and metal chelation, which are not possible with the other compounds listed.
Properties
Molecular Formula |
C10H11N3S |
|---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
3,5-dimethyl-1-pyridin-2-ylpyrazole-4-thiol |
InChI |
InChI=1S/C10H11N3S/c1-7-10(14)8(2)13(12-7)9-5-3-4-6-11-9/h3-6,14H,1-2H3 |
InChI Key |
JPCKPYZXECWZLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




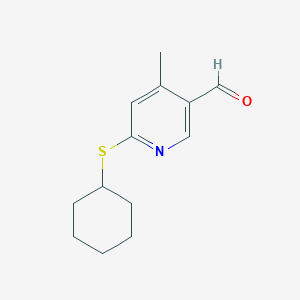
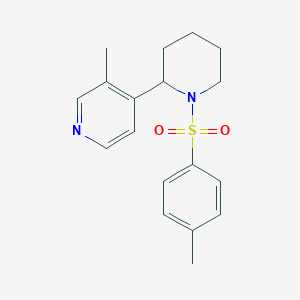
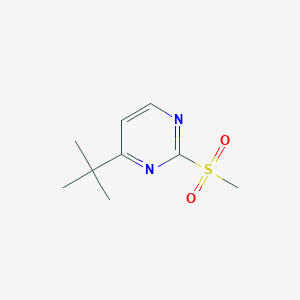
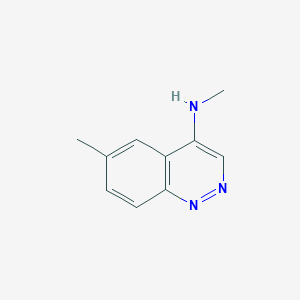
![3-(6-(4-Ethylphenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11799870.png)

